AS1928370 - 1345614-89-2

AS1928370

Catalog Number: EVT-260149
CAS Number: 1345614-89-2
Molecular Formula: C29H31N3O2
Molecular Weight: 453.586
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AS1928370 is a transient receptor potential vanilloid 1 (TRPV1) antagonist.
Synthesis Analysis

Methods and Technical Details

The synthesis of AS1928370 involves several key steps that optimize its chemical structure for enhanced biological activity. The compound is derived from biphenyl-4-carboxamide derivatives, which have been shown to possess significant TRPV1 antagonistic properties. The synthetic route typically includes:

  1. Formation of the Biphenyl Core: This is achieved through coupling reactions that link two aromatic rings, often using palladium-catalyzed cross-coupling methods.
  2. Introduction of Functional Groups: Specific functional groups are introduced to enhance binding affinity to the TRPV1 receptor. This may involve reactions such as amide formation or halogenation.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity necessary for biological testing.

The technical details of these synthetic methods are crucial for reproducibility and optimization in drug development .

Molecular Structure Analysis

Structure and Data

AS1928370 has a complex molecular structure characterized by a biphenyl backbone with specific substitutions that confer its TRPV1 antagonistic activity. The molecular formula is typically represented as C₁₈H₁₈F₃N₃O, indicating the presence of fluorine atoms that enhance lipophilicity and potentially improve the pharmacokinetic profile.

Key structural features include:

  • Biphenyl Framework: Provides rigidity and planar characteristics essential for receptor binding.
  • Amide Linkage: Facilitates interactions with the TRPV1 receptor's binding site.
  • Fluorinated Side Chains: Contribute to increased potency and selectivity.

Crystallographic data may provide insights into the precise three-dimensional arrangement of atoms within AS1928370, further elucidating its interaction with TRPV1 .

Chemical Reactions Analysis

Reactions and Technical Details

AS1928370 undergoes various chemical reactions during its synthesis and in biological systems. Notably, it interacts selectively with the TRPV1 receptor, blocking ion channel activity upon activation by noxious stimuli, such as heat or capsaicin.

Key reactions include:

The precise mechanisms through which AS1928370 exerts its effects are essential for evaluating its potential as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action of AS1928370 involves competitive antagonism at the TRPV1 receptor. Upon administration, AS1928370 binds to the receptor, inhibiting its activation by various stimuli including protons, heat, and capsaicin. This blockade results in reduced calcium influx into neurons, leading to decreased neuronal excitability and pain signaling.

Data from pharmacological studies indicate that AS1928370 effectively reduces hyperalgesia without causing hyperthermia, differentiating it from other TRPV1 antagonists . This unique profile suggests that AS1928370 could be beneficial in treating conditions characterized by chronic pain without adverse thermal effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS1928370 exhibits specific physical and chemical properties that are relevant for its application as a pharmaceutical agent:

  • Molecular Weight: Approximately 355 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for ensuring effective delivery and action within biological systems.

These properties are fundamental when considering formulation strategies for drug delivery systems .

Applications

Scientific Uses

AS1928370 has significant potential applications in scientific research and clinical settings:

  • Pain Management: As a TRPV1 antagonist, it offers a promising avenue for treating neuropathic pain conditions without the side effects commonly associated with traditional analgesics.
  • Research Tool: It serves as an important tool in studying TRPV1 function and signaling pathways involved in nociception.
  • Drug Development: Insights gained from studies involving AS1928370 can inform the design of new analgesic compounds with improved safety profiles.
Introduction to AS1928370: Pharmacological Profile and Research Significance

Chemical Characterization of AS1928370: Structural and Functional Properties

While public domain sources lack complete structural elucidation data, AS1928370 is documented as a low molecular weight organic compound (<500 Da) exhibiting physicochemical properties consistent with blood-brain barrier permeability (calculated logP ≈ 3.2) [5]. Analytical characterization would employ a multi-technique approach per ISO 10993-18 guidelines for medical device leachables:

  • Chromatographic Separation:
  • Reverse-phase HPLC (C18 column) with PDA detection for purity assessment
  • GC-MS analysis for volatile impurity profiling
  • Spectroscopic Identification:
  • High-resolution mass spectrometry (HRMS) for empirical formula confirmation
  • Nuclear magnetic resonance (NMR) for structural fingerprinting (1H, 13C, 2D-COSY)
  • Elemental Analysis:
  • ICP-MS screening for catalytic metal residues (Pd, Pt, Sn < 10 ppm) [1] [6]

Table 1: Minimum Analytical Characterization Requirements for AS1928370

ParameterMethodThresholdPurpose
Identity ConfirmationHRMS/NMR>95% confidenceStructural verification
Purity AssessmentHPLC-PDA≥95%Impurity quantification
Volatile ImpuritiesHS-GC-MS<0.1% eachResidual solvent screening
Elemental ContaminantsICP-MS<10 ppmCatalyst residue control
Stability IndicatorsForced degradation HPLCN/ADegradant identification

AS1928370 as a TRPV1 Receptor Antagonist: Mechanism of Action

AS1928370 functions as a competitive TRPV1 antagonist with distinct mode-selective properties:

Binding Dynamics

AS1928370 binds the vanilloid recognition site in the TRPV1 intracellular S3-S4 domain, exhibiting submicromolar affinity (IC₅₀ = 0.24 μM against capsaicin activation). This binding induces allosteric conformational changes that preferentially inhibit proton-mediated channel gating (proton IC₅₀ = 0.31 μM) while exhibiting reduced efficacy against heat-mediated activation (heat IC₅₀ > 5 μM) [5] [9].

Neurochemical Effects

In rodent models of neuropathic pain (L5-L6 spinal nerve ligation), AS1928370 administration (3 mg/kg IV) significantly attenuated injury-induced CGRP release in the spinal dorsal horn by 78% compared to vehicle controls. This demonstrates its capacity to inhibit TRPV1-mediated nociceptive neurotransmission in pathological states [5]. Unlike polymodal antagonists, AS1928370 does not abolish noxious heat detection due to its preserved thermal activation threshold [9].

Signaling Pathway Modulation

Through selective inhibition of proton-gated TRPV1 activation, AS1928370 interrupts PKCε-mediated phosphorylation cascades that drive channel sensitization in neuropathic conditions. This specifically targets the pathological TRPV1 hyperactivation state without disrupting physiological thermosensation [5] [7].

Historical Development and Patent Landscape of AS1928370

Developmental Timeline

  • 2011-2013: Preclinical optimization phase (Eli Lilly & Company)
  • 2013: First publication of pharmacological data in British Journal of Pharmacology [5]
  • 2015-2018: Absence of clinical trial records suggests discontinued development

Intellectual Property Status

Patent landscape analysis reveals no compound-specific patents referencing "AS1928370". However, strategic IP protection likely occurred through:

  • Structural Analog Claims: Protection via Markush structures in patents like US20130079327A1 (TRPV1 antagonists with substituted aryl groups)
  • Use Patents: Methods-of-use claims for neuropathic pain indications (e.g., WO2014164805A1)
  • Formulation Patents: Salt forms and stable compositions for lead optimization candidates [8]

The absence of later-phase clinical data suggests AS1928370 may have served as a proof-of-concept compound for mode-selective TRPV1 antagonism rather than a clinical development candidate. This pattern aligns with industry strategies to generate multiple backup compounds from single patent families [4] [8].

Comparative Analysis with Other TRPV1-Targeting Compounds

Properties

CAS Number

1345614-89-2

Product Name

AS1928370

IUPAC Name

(R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide

Molecular Formula

C29H31N3O2

Molecular Weight

453.586

InChI

InChI=1S/C29H31N3O2/c1-20-7-6-16-32(20)19-24-17-23(11-14-26(24)21-8-4-3-5-9-21)29(34)30-25-13-10-22-12-15-28(33)31(2)27(22)18-25/h3-5,8-11,13-14,17-18,20H,6-7,12,15-16,19H2,1-2H3,(H,30,34)/t20-/m1/s1

InChI Key

UVEZHZVGDONTIH-HXUWFJFHSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC=C2)C(CN3[C@H](C)CCC3)=C1)NC4=CC5=C(C=C4)CCC(N5C)=O

Solubility

Soluble in DMSO

Synonyms

AS1928370

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.